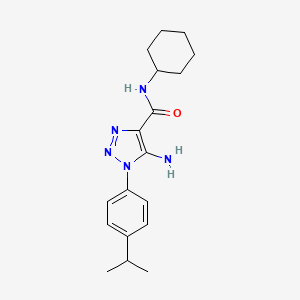

5-amino-N-cyclohexyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of 1,3-dipolar cycloaddition reactions, employing azides and alkynes, a process that can be catalyzed by various transition metals. For instance, Ferrini et al. (2015) describe a ruthenium-catalyzed synthesis method for 5-amino-1,2,3-triazole-4-carboxylates, offering a regiocontrolled approach to triazole scaffolds. This methodology is crucial for the synthesis of peptide mimetics and biologically active compounds featuring the triazole ring (Ferrini et al., 2015). Additionally, Yen et al. (2016) explored a 1,3-dipolar cycloaddition for creating 5-amino-1,2,4-triazoles, further expanding the toolbox for synthesizing triazole derivatives (Yen et al., 2016).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can participate in various chemical reactions and interactions. Albert (1970) discussed the Dimroth rearrangement involving triazole compounds, which highlights the flexibility and dynamic nature of these molecules in chemical reactions (Albert, 1970). The structural analysis of these compounds often reveals their potential for bioactivity, making them valuable scaffolds in drug design.

Chemical Reactions and Properties

Triazole derivatives can undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and rearrangements. The Dimroth rearrangement, for example, is a significant reaction that impacts the structural orientation of triazole derivatives, offering pathways to novel compounds (Sutherland & Tennant, 1971). These reactions are pivotal in modifying the chemical properties of triazole compounds for specific applications.

Mécanisme D'action

Target of Action

Compounds containing imidazole, a similar heterocyclic moiety, have been known to show a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

For instance, imidazole-containing compounds can show both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms . This allows them to interact with a variety of biological targets.

Biochemical Pathways

For instance, imidazole-containing compounds have been used in the development of new drugs that affect various biochemical pathways, leading to their broad range of biological activities .

Pharmacokinetics

Imidazole, a similar heterocyclic moiety, is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of this compound.

Result of Action

Compounds with similar structures have been known to result in a variety of biological activities, as mentioned above .

Action Environment

It’s worth noting that the stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Propriétés

IUPAC Name |

5-amino-N-cyclohexyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O/c1-12(2)13-8-10-15(11-9-13)23-17(19)16(21-22-23)18(24)20-14-6-4-3-5-7-14/h8-12,14H,3-7,19H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYDAPIFHURPOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCCC3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B5015803.png)

![1-{[(4-chlorophenyl)thio]acetyl}-4-(2-furoyl)piperazine](/img/structure/B5015821.png)

![4,10-diphenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B5015825.png)

![5-{4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5015833.png)

![1-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5015837.png)

![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5015843.png)

![7-{[4-(benzyloxy)-3-ethoxyphenyl][(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5015851.png)

![2-[(4-chlorobenzyl)thio]-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium iodide](/img/structure/B5015876.png)

![1-benzyl-N-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5015881.png)

![2,4-di-tert-butyl-6-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5015891.png)

![N-(2,5-dimethylphenyl)-2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5015899.png)

![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5015906.png)